Barium oxalate

Catalog No.
S1894781
CAS No.
516-02-9
M.F
C2H2BaO4
M. Wt
227.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium oxalate

CAS Number

516-02-9

Product Name

Barium oxalate

IUPAC Name

barium(2+);oxalate

Molecular Formula

C2H2BaO4

Molecular Weight

227.36 g/mol

InChI

InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);

InChI Key

SGOYWBVFEOGMRP-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].[Ba+2]

Canonical SMILES

C(=O)(C(=O)O)O.[Ba]

Crystal Growth and Characterization

Dielectric Behavior of Gel Grown Barium Oxalate

Synthesis of Barium Ferrite Nanomaterials

Pyrotechnics

Preparation of Barium Titanate

Temperature Effect on Crystal Growth

Barium oxalate is a barium salt of oxalic acid, with the chemical formula BaC2O4\text{BaC}_2\text{O}_4. It appears as a white, odorless powder and is known for its low solubility in water, making it useful in various applications. The compound has a molecular weight of 225.35 g/mol and decomposes at approximately 400 °C. Barium oxalate is primarily utilized in pyrotechnics as a green colorant and is also employed in analytical chemistry as a reagent . While it is largely stable, it can react with strong acids and is considered toxic when ingested, potentially causing gastrointestinal damage and renal failure .

Barium oxalate is considered toxic if ingested and can cause nausea, vomiting, muscle weakness, and kidney failure []. It is also a mild skin irritant []. Due to its barium content, it should be handled with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when working with powders [].

Data:

  • The oral LD50 (median lethal dose) of barium oxalate in rats is 150 mg/kg [].
- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Barium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Reaction with Acids: Barium oxalate is soluble in strong acids, such as hydrochloric acid:
    BaC2O4(s)+2HCl(aq)BaCl2(aq)+H2C2O4(aq)\text{BaC}_2\text{O}_4(s)+2\text{HCl}(aq)\rightarrow \text{BaCl}_2(aq)+\text{H}_2\text{C}_2\text{O}_4(aq)
    This reaction demonstrates the dissolution of barium oxalate in acidic environments .
  • Barium oxalate exhibits toxicity, particularly when ingested. It can cause symptoms such as nausea, vomiting, abdominal pain, and renal failure due to its effects on the gastrointestinal tract . Additionally, it may act as a mild skin irritant upon contact. Due to these properties, handling barium oxalate requires caution, including the use of appropriate personal protective equipment to avoid exposure.

    Barium oxalate can be synthesized through various methods:

    • Direct Precipitation: Mixing solutions of barium chloride and sodium oxalate results in the formation of barium oxalate:
      BaCl2+Na2C2O4BaC2O4(s)+2NaCl\text{BaCl}_2+\text{Na}_2\text{C}_2\text{O}_4\rightarrow \text{BaC}_2\text{O}_4(s)+2\text{NaCl}
      This method is straightforward and yields a precipitate that can be filtered and purified .
    • Using Barium Hydroxide: Barium hydroxide can also react with oxalic acid to produce barium oxalate:
      Ba OH 2+(COOH)2BaC2O4(s)+2H2O\text{Ba OH }_2+(COOH)_2\rightarrow \text{BaC}_2\text{O}_4(s)+2\text{H}_2\text{O}
      This reaction is advantageous for producing high-purity barium oxalate .

    Barium carbonateBaCO₃Soluble in acidsUsed in ceramics and glassmakingBarium sulfateBaSO₄Extremely insolubleUsed as a radiocontrast agentCalcium oxalateCaC₂O₄Slightly solubleFound in kidney stones; biological relevanceStrontium oxalateSrC₂O₄InsolubleUsed similarly to barium compounds

    Uniqueness of Barium Oxalate

    Barium oxalate is unique due to its role as a reducing agent in pyrotechnic applications compared to other salts that typically act as oxidizing agents. Its specific solubility characteristics and toxicity profile further differentiate it from similar compounds like barium sulfate and calcium oxalate

    Interaction studies involving barium oxalate primarily focus on its behavior in various chemical environments:

    • Solubility Studies: Research indicates that barium oxalate's solubility increases significantly in acidic conditions, which can affect its availability for reactions in biological systems or industrial processes .
    • Toxicological Studies: Investigations into its toxic effects have highlighted its potential risks when ingested or improperly handled, emphasizing the need for safety protocols during its use .

    Molecular Structure and Bonding

    Barium oxalate represents a crystalline inorganic salt with the molecular formula BaC₂O₄, characterized by its ionic nature and distinctive coordination geometry [1] [2]. The compound consists of barium cations (Ba²⁺) and oxalate anions (C₂O₄²⁻), with a molecular weight of 225.35 grams per mole [3] [4]. The elemental composition by mass percentage comprises 60.94% barium, 10.66% carbon, and 28.40% oxygen [4].

    The fundamental bonding character of barium oxalate is predominantly ionic, arising from the electrostatic attraction between the divalent barium cation and the divalent oxalate anion [1] [5]. The barium-oxygen bonds exhibit typical ionic characteristics with bond lengths ranging from 2.71 to 2.99 Angstroms, depending on the specific hydration state and coordination environment [6] [7] [8]. The oxalate ion functions as a bidentate ligand, capable of coordinating to metal centers through both of its carboxylate oxygen atoms [9].

    Within the oxalate anion, the carbon-carbon bond maintains a length of approximately 1.54 Angstroms, while the carbon-oxygen bonds in the carboxylate groups measure approximately 1.25 Angstroms [10]. The oxalate ion can adopt different conformations depending on its coordination environment, ranging from planar arrangements when chelated to metal centers to non-planar configurations with dihedral angles approaching 90 degrees in the free state [10].

    Table 1: Fundamental Molecular Properties of Barium Oxalate

    PropertyValueReference
    Molecular FormulaBaC₂O₄ [1] [11]
    Molecular Weight225.35 g/mol [3] [12]
    Barium Content60.94% [4]
    Carbon Content10.66% [4]
    Oxygen Content28.40% [4]
    Density2.66 g/mL at 25°C [3] [13]
    Decomposition Temperature400°C [3] [13]

    The coordination geometry around the barium center varies significantly depending on the hydration state and crystal form [6] [14] [7]. In hydrated forms, barium typically exhibits coordination numbers ranging from nine to ten, with barium-oxygen bond distances spanning 2.71 to 2.99 Angstroms [6] [7] [8]. The coordination polyhedra around barium atoms can be described as distorted monocapped square antiprisms or distorted pentagonal antiprisms, depending on the specific structural arrangement [15] [16].

    Crystallographic Properties and Polymorphism

    Barium oxalate exhibits remarkable crystallographic diversity, manifesting in multiple polymorphic forms and hydration states, each characterized by distinct lattice parameters and space group symmetries [6] [14] [7] [17]. The anhydrous forms of barium oxalate exist as two primary polymorphs: alpha-BaC₂O₄ and beta-BaC₂O₄, which can be obtained through thermal decomposition of hydrated precursors under controlled conditions [17] [8].

    The alpha polymorph of anhydrous barium oxalate crystallizes in the triclinic crystal system with space group P1̄ [8]. The unit cell parameters for alpha-BaC₂O₄ measured at 473 K are: a = 5.137 Angstroms, b = 8.764 Angstroms, c = 9.006 Angstroms, with angles α = 83.57°, β = 98.68°, γ = 99.53°, and Z = 4 [8]. The thermal decomposition pathway leading to alpha-BaC₂O₄ formation occurs at approximately 187°C from the hemihydrate precursor [17].

    The beta polymorph of anhydrous barium oxalate represents an alternative structural arrangement that forms under specific thermal conditions [17]. The formation of beta-BaC₂O₄ depends critically on the heating rate applied during thermal decomposition, with slower heating rates favoring the coexistence of both alpha and beta forms along with intermediate phases [17].

    Table 2: Crystallographic Parameters of Barium Oxalate Polymorphs

    PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
    α-BaC₂O₄TriclinicP1̄5.1378.7649.00683.5798.6899.534
    BaC₂O₄·0.5H₂OTriclinicP1̄8.6929.2166.14695.09495.49264.5004
    BaC₂O₄·2H₂OMonoclinicP2₁/c7.53811.0627.10590.0105.4290.04
    BaC₂O₄·3.5H₂OMonoclinicC2/c13.4457.66915.01890.0113.9290.08

    The thermal decomposition behavior of barium oxalate hydrates reveals complex phase transition pathways that depend on heating rate and atmospheric conditions [17]. The decomposition sequence typically follows: BaC₂O₄·3.5H₂O → BaC₂O₄·0.5H₂O → α-BaC₂O₄ → β-BaC₂O₄ → BaCO₃ [17]. These transitions occur at characteristic temperatures, with the formation of BaC₂O₄·0.5H₂O occurring at 58°C, and subsequent conversion to alpha-BaC₂O₄ at 187°C under rapid heating conditions [17].

    The polymorphic behavior extends to the coordination environment of barium atoms within different crystal structures [6] [14] [7]. In the dihydrate form, barium atoms coordinate to nine oxygen atoms from oxalate ions and water molecules, with barium-oxygen distances ranging from 2.71 to 2.97 Angstroms [6]. The trihydrate form exhibits a different coordination pattern with ten barium-oxygen bonds ranging from 2.794 to 2.974 Angstroms [14].

    Hydration States and Deuterated Forms

    Barium oxalate demonstrates a remarkable propensity for forming stable hydrated phases, with four well-characterized hydration states: BaC₂O₄·3.5H₂O, BaC₂O₄·2H₂O, BaC₂O₄·H₂O, and BaC₂O₄·0.5H₂O [18] [17]. Each hydration state exhibits distinct structural characteristics and thermal stability profiles, reflecting the varying roles of water molecules in the crystal lattice.

    The hemihydrate form, BaC₂O₄·0.5H₂O, represents the most thermally stable hydrated phase, with a molecular weight of 243.36 grams per mole [19] [20]. This compound crystallizes in the triclinic space group P1̄ with unit cell parameters a = 8.692 Angstroms, b = 9.216 Angstroms, c = 6.146 Angstroms, and angles α = 95.094°, β = 95.492°, γ = 64.500° [8]. The structure contains two independent barium atoms, each coordinated to nine oxygen atoms at distances ranging from 2.73 to 2.99 Angstroms [8].

    The dihydrate form, BaC₂O₄·2H₂O, adopts a monoclinic crystal system with space group P2₁/c [6]. The unit cell dimensions are a = 7.538 Angstroms, b = 11.062 Angstroms, c = 7.105 Angstroms, with β = 105.42° [6]. In this structure, barium atoms form nine coordination bonds with oxygen atoms from both oxalate ions and water molecules, with bond lengths spanning 2.71 to 2.97 Angstroms [6].

    Table 3: Hydration States of Barium Oxalate

    HydrateFormulaMolecular Weight (g/mol)Crystal SystemSpace GroupStability Range (°C)
    TrihydrateBaC₂O₄·3.5H₂O288.39MonoclinicC2/c<58
    DihydrateBaC₂O₄·2H₂O261.37MonoclinicP2₁/c58-150
    MonohydrateBaC₂O₄·H₂O243.36--150-180
    HemihydrateBaC₂O₄·0.5H₂O234.35TriclinicP1̄180-187

    The deuterated forms of barium oxalate hydrates have been synthesized and characterized to provide insights into hydrogen bonding networks and structural dynamics [14] [8]. The deuterated hemihydrate, BaC₂O₄·0.5D₂O, maintains the same crystal structure as its protiated counterpart but exhibits modified vibrational properties due to the isotopic substitution [8]. Similarly, the deuterated trihydrate, BaC₂O₄·3.5D₂O, has been prepared and analyzed using neutron diffraction techniques [14].

    The hydrogen bonding networks in hydrated barium oxalates play crucial roles in determining structural stability and phase transition behavior [6] [14]. In the dihydrate form, hydrogen bonds range from 2.72 to 2.91 Angstroms, contributing to the overall crystal stability [6]. The trihydrate form exhibits hydrogen bonds spanning 2.732 to 2.855 Angstroms, reflecting the more extensive water-mediated interactions [14].

    Water molecules in these hydrated phases can occupy distinct crystallographic sites, ranging from coordinated positions directly bonded to barium centers to lattice positions involved in hydrogen bonding networks [6] [14] [7]. The thermal behavior of these hydrates reveals sequential dehydration processes, with higher hydrates converting to lower hydration states through well-defined temperature ranges [17].

    Barium Chloride-Oxalic Acid Reaction

    The most widely employed method for barium oxalate synthesis involves the precipitation reaction between barium chloride and oxalic acid in aqueous solution [1] [2]. This double displacement reaction proceeds according to the following stoichiometric equation:

    BaCl₂ + H₂C₂O₄ → BaC₂O₄↓ + 2HCl

    The reaction mechanism involves the formation of barium cations and oxalate anions in solution, followed by nucleation and crystal growth when the solubility product is exceeded [3]. Research has demonstrated that the precipitation is highly dependent on solution parameters, with optimal conditions established through systematic investigation .

    Reaction Conditions and Optimization

    The precipitation efficiency is significantly influenced by several critical parameters. Temperature control within the range of room temperature to 80°C has been shown to affect both reaction kinetics and crystal morphology [5] [6]. Lower temperatures generally favor more controlled nucleation, while elevated temperatures accelerate the reaction rate but may compromise crystal quality [7].

    The pH of the reaction medium plays a crucial role in determining precipitation completeness. Studies indicate that maintaining pH values between 1-4 ensures maximum barium oxalate formation while minimizing competing side reactions [8] [9]. At lower pH values (below 2), the protonation of oxalate anions reduces the effective concentration of oxalate ions available for precipitation [10]. Conversely, higher pH conditions may lead to the formation of barium hydroxide complexes that interfere with the precipitation process [3].

    Stoichiometric Considerations

    Research has established that a slight excess of oxalic acid (approximately 10-20% above stoichiometric requirements) promotes complete precipitation of barium ions [11]. This excess compensates for potential side reactions and ensures quantitative conversion. The reaction typically proceeds to completion within 15 minutes to 2 hours, depending on temperature, concentration, and mixing conditions [2].

    Barium Hydroxide-Based Synthesis

    An alternative precipitation route employs barium hydroxide as the barium source, offering distinct advantages in terms of pH control and product purity [1] [2] [12]. The reaction proceeds as follows:

    Ba(OH)₂ + H₂C₂O₄ → BaC₂O₄↓ + 2H₂O

    This synthesis pathway produces water as a byproduct rather than hydrochloric acid, eliminating the need for pH adjustment during the reaction [2]. The neutral to slightly alkaline conditions (pH 7-8) inherent to this system promote uniform precipitation without the complications associated with acid management [12].

    Process Advantages

    The barium hydroxide method offers several operational benefits compared to the chloride-based approach. The absence of chloride ions eliminates potential contamination issues in applications where halide impurities are detrimental [2]. Additionally, the neutral reaction environment reduces corrosion concerns for process equipment and simplifies waste treatment requirements [12].

    Product Characteristics

    Barium oxalate produced via the hydroxide route typically exhibits superior crystallinity and lower impurity levels [2]. The controlled precipitation environment allows for better crystal habit development, resulting in more uniform particle size distribution and improved handling characteristics [12].

    Gel-Mediated Crystal Growth

    Gel-mediated crystallization represents an advanced technique for producing high-quality barium oxalate single crystals with controlled morphology and superior structural characteristics [13] [14] [15]. This method utilizes gel media to create a controlled diffusion environment that suppresses nucleation density while promoting single crystal growth [16].

    Agar Gel Growth Method

    The agar gel technique has been extensively investigated for barium oxalate crystal production [14] [15] [17]. The process involves incorporating one reactant within the gel matrix while allowing the second reactant to diffuse through the gel medium [15]. Optimal conditions have been established through systematic parameter optimization studies [15] [17].

    Research has demonstrated that gel concentrations between 1.0-1.5% provide the ideal balance between mechanical stability and diffusion control [15]. Lower concentrations result in insufficient gel strength and uncontrolled nucleation, while higher concentrations impede reactant diffusion and slow crystal growth [17]. The pH of the gel medium requires careful control within the range of 4.5-6.5 to ensure proper gel formation and favorable precipitation conditions [15].

    Crystal Morphology and Quality

    Gel-grown barium oxalate crystals exhibit distinct morphological characteristics depending on growth conditions [14] [15]. Rod-shaped and needle-like crystals are commonly observed, with typical dimensions ranging from 1-5 cubic millimeters [15]. The single diffusion technique produces crystals with superior optical clarity and well-defined faceting compared to conventional precipitation methods [17].

    Silica Hydrogel Crystallization

    Silica hydrogel provides an alternative gel medium with distinct advantages for certain applications [13] [18] [16]. The silica gel system offers enhanced chemical stability and allows for longer growth periods without deterioration [16]. Studies have shown that silica hydrogel promotes the formation of prismatic and platy crystal habits with excellent structural perfection [13].

    The silica gel method employs sodium metasilicate acidified with oxalic acid to achieve the desired pH and gel consistency [19] [16]. The gel setting time typically requires 24-48 hours, followed by introduction of the barium salt solution [16]. Crystal growth proceeds over several weeks, producing specimens suitable for detailed crystallographic analysis [13].

    Periodic Crystallization Phenomena

    An interesting aspect of gel-mediated growth is the observation of Liesegang ring formation during barium oxalate crystallization [13] [18]. These periodic precipitation patterns provide insight into the diffusion and nucleation mechanisms operative within the gel medium [13]. The spacing and characteristics of these rings can be controlled through adjustment of reactant concentrations, temperature, and gel properties [18].

    Industrial-Scale Production Protocols

    Large-scale manufacturing of barium oxalate requires careful consideration of process economics, quality control, and environmental regulations [20] [21] [22]. Industrial production typically employs continuous precipitation reactors with sophisticated control systems to ensure consistent product quality and high throughput [23] [24].

    Process Equipment and Design

    Industrial barium oxalate production facilities incorporate specialized equipment designed for handling corrosive reagents and maintaining precise process conditions [24]. High-temperature-resistant reactors with advanced temperature control systems ensure optimal reaction conditions [24]. Automated pH monitoring and adjustment systems maintain the critical pH ranges required for efficient precipitation [24].

    The oxalate method employed by major manufacturers, such as Nippon Chemical Industrial, demonstrates the industrial viability of this synthesis approach [23]. This method provides superior compositional uniformity at the molecular level compared to alternative techniques such as hydrothermal or solid-state synthesis [23]. The resulting products exhibit excellent crystallinity, making them suitable for demanding applications in multilayer ceramic capacitors and electronic components [23].

    Quality Control and Optimization

    Industrial production requires rigorous quality control protocols to ensure batch-to-batch consistency [22]. X-ray diffraction, thermogravimetric analysis, and particle size distribution measurements are routinely employed to verify product specifications [22]. Automated sampling and analysis systems enable real-time process monitoring and adjustment [24].

    Environmental and Economic Considerations

    Large-scale production must address environmental impact and economic efficiency [22] [25]. Waste acid neutralization and solid waste management require sophisticated treatment systems [24]. Process optimization focuses on maximizing yield while minimizing raw material consumption and waste generation [22].

    The capital investment for barium oxalate manufacturing plants is substantial, with recent facility construction costs reaching approximately 3.7 billion yen for advanced production capabilities [23]. These investments reflect the sophisticated equipment and environmental controls required for modern chemical manufacturing [24].

    Production Capacity and Market Demand

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    2

    Exact Mass

    227.900556 g/mol

    Monoisotopic Mass

    227.900556 g/mol

    Heavy Atom Count

    7

    UNII

    54R8VVF8ZK

    GHS Hazard Statements

    Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    516-02-9

    Wikipedia

    Barium oxalate

    General Manufacturing Information

    Ethanedioic acid, barium salt (1:1): ACTIVE

    Dates

    Last modified: 08-16-2023

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